3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H20ClFN2O4S2 and its molecular weight is 446.94. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-4-fluoro-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pro-apoptotic Effects in Cancer Cells
Sulfonamide derivatives have been synthesized and evaluated for their anti-cancer activity against various cancer cell lines, such as human hepatocellular (HepG2), breast (MCF-7), and colon (Colo-205) cancer cells. These compounds significantly reduce cell proliferation and induce mRNA expression of pro-apoptotic genes, potentially mediated by the activation of p38 and ERK phosphorylation pathways. This suggests a promising application in developing new cancer therapies (Cumaoğlu et al., 2015).
Syntheses of Ring-Fluorinated Isoquinolines and Quinolines
Research into the synthesis of fluorinated isoquinoline and quinoline derivatives, which are structurally similar to the queried compound, highlights a methodology for creating compounds with potential applications in medicinal chemistry and materials science. Intramolecular substitution reactions have been utilized to produce high yields of these derivatives, indicating a valuable synthetic approach for developing new compounds with various applications (Ichikawa et al., 2006).
Fluorescence Probes for Zinc(II) Detection
Sulfonamide derivatives have also been employed in the design and synthesis of fluorescent probes for zinc(II) detection. These probes can undergo specific reactions in the presence of zinc ions, leading to significant fluorescence emission. Such applications are crucial in biochemical and medical research for the detection and study of zinc ions in biological systems (Aoki et al., 2008).
Antimicrobial and Anticancer Evaluation
A series of sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising results against various microbial strains and cancer cell lines, indicating their potential as therapeutic agents in treating infections and cancer (Kumar et al., 2014).
Compatibility Studies with Excipients
In pharmaceutical development, the compatibility of active pharmaceutical ingredients with excipients is crucial. Studies on chlorpropamide, a compound with a similar sulfonamide group, have utilized differential scanning calorimetry (DSC) to assess drug-excipient compatibility. This research provides valuable insights into the formulation development process for medications containing sulfonamide derivatives (Freire et al., 2009).
properties
IUPAC Name |
3-chloro-4-fluoro-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClFN2O4S2/c1-2-10-27(23,24)22-9-3-4-13-5-6-14(11-18(13)22)21-28(25,26)15-7-8-17(20)16(19)12-15/h5-8,11-12,21H,2-4,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRABRAUYQAJAOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClFN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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